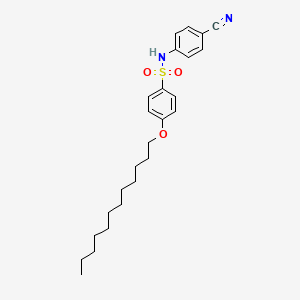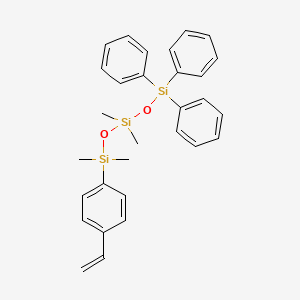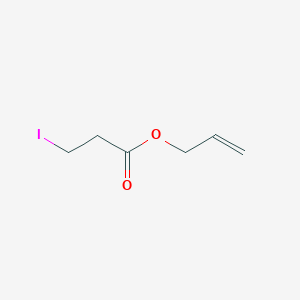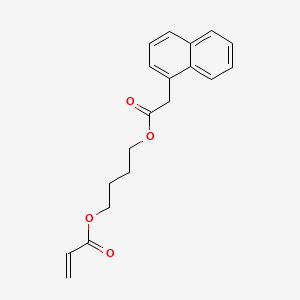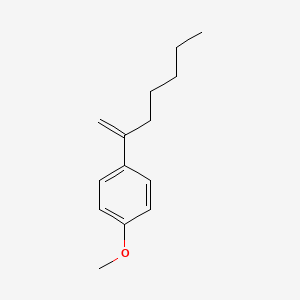
Hexa-2,4-diyne-1,6-diamine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexa-2,4-diyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which consists of a six-carbon chain with two triple bonds at positions 2 and 4. This compound is often used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of hexa-2,4-diyne-1,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
Hexa-2,4-diyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of hexane-1,6-diamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (R-COCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Diimines and other oxidized derivatives.
Reduction: Hexane-1,6-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Hexa-2,4-diyne-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of hexa-2,4-diyne-1,6-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, while the triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Hexa-2,4-diyne-1,6-diamine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: Similar structure but with hydroxyl groups (-OH) instead of amino groups.
Hexamethylenediamine: Contains a six-carbon chain with amino groups but lacks the triple bonds.
2,4-Hexadiyne: Contains the hexadiyne backbone but lacks the amino groups.
The uniqueness of hexa-2,4-diyne-1,6-diamine lies in its combination of amino groups and triple bonds, which provide distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
116322-59-9 |
|---|---|
分子式 |
C6H10N2O4S |
分子量 |
206.22 g/mol |
IUPAC 名称 |
hexa-2,4-diyne-1,6-diamine;sulfuric acid |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4) |
InChI 键 |
QHVKEPDJVFTZBB-UHFFFAOYSA-N |
规范 SMILES |
C(C#CC#CCN)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
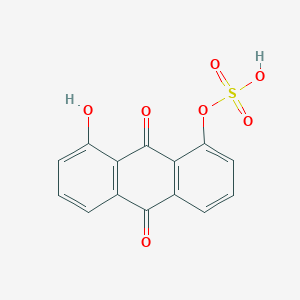
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
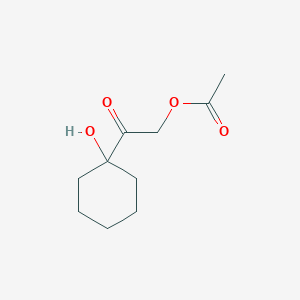
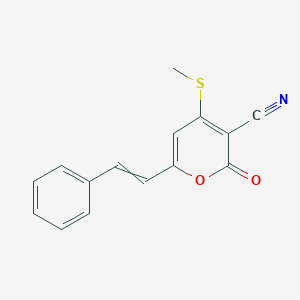
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
